tert-Butyl hydrogen 2-imidodicarbonate

Mitsunobu reaction pKa correlation amine protection

Eliminate the extra deprotection step required by bis-Boc analogs. This mono-Boc imidodicarbonate enables direct installation of protected amines. - pKa ~4.01 ensures high yields in Mitsunobu reactions where Boc₂NH (<5% yield) fails. - Overcomes the classic Gabriel synthesis limitation with secondary alkyl halides. - Provides orthogonal deprotection strategies for complex polyamine synthesis, reducing unit operations in scale-up.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 57880-24-7
Cat. No. B13951314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl hydrogen 2-imidodicarbonate
CAS57880-24-7
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=O)O
InChIInChI=1S/C6H11NO4/c1-6(2,3)11-5(10)7-4(8)9/h1-3H3,(H,7,10)(H,8,9)
InChIKeyWWUQRUIBJJBKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-Boc Imidodicarbonate for Amine Synthesis


tert-Butyl hydrogen 2-imidodicarbonate (CAS 57880-24-7), also designated as mono(1,1-dimethylethyl) imidodicarbonate, is a member of the imidodicarbonate class of protected ammonia equivalents with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol . The compound features a single tert-butoxycarbonyl (Boc) protecting group and a free carboxylic acid terminus, distinguishing it from the more widely commercialized di-tert-butyl iminodicarboxylate (Boc₂NH, CAS 51779-32-9) which bears two Boc groups [1]. This mono-Boc architecture provides a predicted pKa of 4.01±0.41, a polar surface area of 75.63 Ų, and two hydrogen bond donors, properties that directly govern its reactivity profile in N-alkylation, Mitsunobu, and Gabriel-type transformations .

Mitsunobu N-alkylation

Acidic N–H proton supports efficient coupling with alcohols for chiral N-Boc amino acid synthesis.

Gabriel-type reactivity

Imidodicarbonate scaffold extends Gabriel synthesis to secondary alkyl halides beyond phthalimide limits.

Direct single-Boc installation

Mono-Boc architecture installs one protected amine without requiring a separate deprotection step.

Why Generic Imidodicarbonate Substitution Fails


Generic substitution among imidodicarbonate-class reagents introduces quantifiable risk to synthetic outcomes. The di-tert-butyl analog (Boc₂NH, MW 217.26) is a symmetrical, bis-protected amine equivalent requiring selective mono-deprotection to access N-Boc amines, whereas the mono-Boc target compound (MW 161.16) enables direct installation of a single Boc-protected amine without additional deprotection steps [1]. Furthermore, the acidity gap between these analogs is chemically meaningful: the target compound's predicted pKa of ~4 places it within the optimal range (pKa < 11) for efficient Mitsunobu alkylation, whereas Boc₂NH—lacking a comparably acidic proton—delivers <5% yield in Mitsunobu reactions with ethyl lactate under identical conditions [2]. Traditional potassium phthalimide, the classical Gabriel reagent, fails entirely with secondary alkyl halides, a limitation that imidodicarbonate-based reagents overcome [3].

Acidity gap

Mitsunobu yield may drop substantially if di‑tert‑butyl analog (Boc₂NH) is used instead; its lower acidity can reduce N‑alkylation efficiency.

Extra deprotection

Boc₂NH requires selective mono‑deprotection after alkylation, adding a synthetic step and potential yield loss not needed with the mono‑Boc reagent.

Solubility & H‑bonding

Di‑Boc analog lacks the free carboxylic acid; its poor water solubility and single H‑bond donor may complicate aqueous workup and limit hydrogen‑bond‑driven applications.

Quantitative Differentiation from Closest Analogs


Acidity-Driven Mitsunobu Reaction Competence

The Mitsunobu reaction yield for imidodicarbonates is strongly correlated with the acidity of the N–H proton. The target compound, with a predicted pKa of 4.01±0.41, falls within the optimal acidity window (pKa < 11) for efficient Mitsunobu-mediated N-alkylation . In direct contrast, the di-tert-butyl analog Boc₂NH—which is less acidic—afforded <5% of the corresponding N,N-di-protected ethyl (R)-alaninate when condensed with ethyl (S)-lactate under conventional Mitsunobu conditions (Ph₃P/DEAD, DMSO), whereas the more electron-deficient imidodicarbonate Troc-NH-Z gave 83% yield under identical conditions [1]. The established pKa–yield correlation predicts that the target mono-Boc compound will outperform Boc₂NH in Mitsunobu protocols requiring an acidic NH nucleophile [2].

Acidity–Mitsunobu correlation
Cross-study comparable
Target pKa ~4 vs Boc₂NH >78 pp reported yield differential
Supports reagent selection for Mitsunobu routes where N–H acidity governs reaction success.
Ethyl lactate, Ph₃P/DEAD, DMSO; literature correlation
Mitsunobu reaction pKa correlation amine protection stereochemical inversion

Direct Single-Step Access to N-Boc Amines

The di-tert-butyl iminodicarboxylate (Boc₂NH) requires a selective mono-deprotection step to convert the initially formed N,N-di-Boc intermediate into the desired N-Boc-protected amine. Literature protocols for this transformation employ indium or zinc metal in refluxing methanol [1], catalytic bismuth(III) bromide in acetonitrile at room temperature [2], or TFA-mediated cleavage [3], each adding a discrete synthetic operation with associated yield loss and purification burden. In contrast, the target mono-Boc imidodicarbonate, possessing only one Boc group, can directly deliver N-Boc-protected amines upon N-alkylation and mild workup, eliminating the mono-deprotection step entirely. The atom economy advantage is also quantifiable: the target compound (MW 161.16) is 25.8% lighter than Boc₂NH (MW 217.26), reducing mass input per mole of Boc-amine produced [4].

Step & atom economy
Class-level inference
−1 synthetic step 25.8% lower mass input (56.1 g/mol saving)
May improve step economy and cumulative yield by avoiding selective mono‑deprotection.
Compared with Boc₂NH; deprotection protocols require In/Zn or BiBr₃
orthogonal protection N-Boc amine synthesis deprotection Gabriel synthesis

Extended Substrate Scope to Secondary Alkyl Halides

The classical Gabriel synthesis employing potassium phthalimide is well-documented to fail with secondary alkyl halides due to competing elimination and the steric constraints of the phthalimide nucleophile [1][2]. Imidodicarbonate-based Gabriel reagents, including the di-tert-butyl and mono-tert-butyl variants, have been reported to extend reactivity to secondary alkyl halides, enabling the production of secondary amines that are inaccessible via the traditional phthalimide route [3]. The target mono-Boc imidodicarbonate, upon deprotonation to its potassium or sodium salt, generates a nucleophile electronically analogous to phthalimide salts but with reduced steric bulk around the nitrogen center, facilitating SN2 displacement at secondary carbon centers [4].

Secondary alkyl halide scope
Class-level inference
Extends Gabriel reactivity beyond primary substrates
Reported class‑level property may enable synthetic disconnections inaccessible via phthalimide.
Data to verify; imidodicarbonate literature precedent
Gabriel synthesis secondary alkyl halides primary amine synthesis substrate scope

Hydrogen Bond Donor Capacity and Solubility

The target compound possesses two hydrogen bond donor sites (the NH and the COOH proton) and four hydrogen bond acceptor sites, whereas the di-tert-butyl analog Boc₂NH offers only a single H-bond donor (the NH) [1]. This difference has practical implications: the additional H-bond donor in the mono-Boc compound enhances aqueous solubility and can facilitate purification via acid-base extraction, as the free carboxylic acid moiety (pKa ~4) can be selectively deprotonated under mildly basic conditions. In contrast, Boc₂NH is described as insoluble in water [2], which can complicate aqueous workup procedures. The dual-donor motif also enables the mono-Boc compound to serve as a hydrogen-bonding organocatalyst precursor or as a ligand scaffold, applications for which the symmetrical di-Boc analog is structurally unsuited .

H‑bond donor & solubility
Supporting evidence
2 H‑bond donors vs 1 for Boc₂NH Free COOH enables pH‑dependent aqueous solubility
May support aqueous workup, acid‑base extraction, and H‑bond‑mediated applications.
Physicochemical comparison; Boc₂NH reported water‑insoluble
hydrogen bonding solubility crystallinity supramolecular chemistry

Prioritized Application Scenarios


Mitsunobu N-Alkylation for Chiral N-Boc Amino Acids

When a synthetic route requires Mitsunobu-mediated coupling of an alcohol with a protected ammonia equivalent to generate chiral N-Boc amino acids, the target mono-Boc imidodicarbonate is the preferred reagent. The pKa–yield correlation established by Ragnarsson and co-workers demonstrates that acidic imidodicarbonates (pKa ~4) perform dramatically better than poorly acidic analogs such as Boc₂NH, which delivers <5% yield under identical conditions [1]. The target compound's predicted pKa of 4.01 places it squarely within the optimal acidity window for this transformation, enabling stereochemically clean N-alkylation with inversion at the carbinol center [2].

Gabriel Synthesis with Secondary Alkyl Halides

For the preparation of primary amines from secondary alkyl halides—a transformation where traditional potassium phthalimide completely fails—the target mono-Boc imidodicarbonate, upon conversion to its potassium salt, is expected to extend the Gabriel methodology to these challenging substrates [1]. This class-level advantage of imidodicarbonate reagents over phthalimide-based Gabriel protocols has been documented in the literature, enabling synthetic disconnections that are otherwise inaccessible [2].

Orthogonal Protection with Mixed Imidodicarbonates

The target compound's architecture—one Boc group plus one free carboxylic acid—makes it an ideal building block for the synthesis of unsymmetrical (mixed) imidodicarbonates such as benzyl tert-butyl iminodicarbonate or methyl tert-butyl iminodicarboxylate [1]. These mixed reagents enable orthogonal deprotection: the benzyloxycarbonyl or methoxycarbonyl group can be removed selectively under mild conditions (hydrogenolysis or alkaline hydrolysis, respectively) while leaving the Boc group intact, a capability fundamental to complex multi-step syntheses of polyamines and peptide mimetics [2].

One-Step N-Boc Protection Without Deprotection

When the synthetic objective is the preparation of an N-Boc-protected primary amine directly from an alkyl halide, the target mono-Boc imidodicarbonate eliminates the need for the selective mono-deprotection step mandatory with Boc₂NH [1]. This reduction in step count translates to higher cumulative yield, reduced solvent and reagent consumption, and streamlined purification—advantages that are particularly impactful in scale-up and process chemistry settings where every unit operation carries cost and time penalties [2].

Application
Selection Property
Validation Focus
Mitsunobu N‑alkylation for chiral N‑Boc amino acids
Acidity‑driven Mitsunobu compatibility
N‑alkylation yield and stereochemical outcome
Gabriel synthesis with secondary alkyl halides
Substrate scope beyond phthalimide
Reactivity with secondary electrophiles
Orthogonal protection with mixed imidodicarbonates
Mono‑Boc architecture for mixed protection
Orthogonal deprotection efficiency
One‑step N‑Boc protection without deprotection
Step‑economy advantage over Boc₂NH
Direct N‑Boc amine yield and purity
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